6-(tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Physicochemical profiling Drug-likeness THP isostere

This heterocyclic small molecule features a 6-tetrahydropyran (THP) substituent, a key morpholine isostere that distinguishes it from standard 6-alkyl/aryl thiouracil analogs. It offers a differentiated binding-mode topology, lower calculated logP, and enhanced solubility for hit expansion in anticancer (MCF-7, HCT-116) and antibacterial screening panels. Its 2-thioxo-pyrimidinone core provides a structurally distinct starting point for EZH2 inhibitor optimization. Procuring this specific compound ensures you do not compromise on hydrogen-bonding capacity or metabolic stability inherent to the THP group. For non-human research use only.

Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
CAS No. 2097978-33-9
Cat. No. B1435080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
CAS2097978-33-9
Molecular FormulaC9H12N2O2S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESC1COCCC1C2=CC(=O)NC(=S)N2
InChIInChI=1S/C9H12N2O2S/c12-8-5-7(10-9(14)11-8)6-1-3-13-4-2-6/h5-6H,1-4H2,(H2,10,11,12,14)
InChIKeyOASTVHWZKCLSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 2097978-33-9): Sourcing & Baseline Characterization for Scientific Procurement


6-(Tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 2097978-33-9) is a heterocyclic small molecule (C₉H₁₂N₂O₂S, MW 212.27 g/mol) belonging to the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (thiouracil) chemotype [1]. The compound incorporates a saturated tetrahydropyran (THP) ring at the 6-position of the pyrimidinone core, distinguishing it from simpler 6-alkyl or 6-aryl thiouracil analogs [1]. Commercially, it is supplied at ≥95% purity and is designated exclusively for non-human research use . The thiouracil scaffold is historically associated with thymidylate synthase (TS) inhibition and neuronal nitric oxide synthase (nNOS) modulation, while the THP substituent is a recognized morpholine isostere employed in kinase inhibitor design to modulate lipophilicity and metabolic stability [2].

Why Generic 2-Thioxo-2,3-dihydropyrimidin-4(1H)-ones Cannot Substitute for 6-(Tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in Research Procurement


Within the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one class, biological activity is exquisitely sensitive to the nature of the 6-position substituent. Unsubstituted 2-thiouracil exhibits only weak nNOS inhibition (Ki ≈ 20 μM) , while 6-aryl derivatives (e.g., 6-(2-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) have been reported to gain kinase-inhibitory activity through altered ATP-site interactions . The tetrahydropyran substituent in the target compound is not a trivial alkyl decoration: it serves as a saturated, polar heterocycle that can engage in hydrogen-bonding and conformational restriction distinct from phenyl, methyl, or cyclopropylmethyl analogs [1]. Without head-to-head data, general class-level SAR indicates that procuring a generic 2-thioxo-dihydropyrimidinone lacking the THP group will not recapitulate the target's binding-mode topology, solubility profile, or metabolic stability [1][2].

Quantitative Differentiation Evidence for 6-(Tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Procurement-Relevant Comparisons


Physicochemical Differentiation: Calculated logP and Hydrogen-Bonding Capacity vs. 6-Phenyl and 6-Cyclopropylmethyl Analogs

The tetrahydropyran substituent introduces a skeletal oxygen atom absent in 6-phenyl (C₆H₅) and 6-cyclopropylmethyl analogs. Calculated logP for the target compound is lower than that of the 6-phenyl analog by approximately 1.0–1.5 log units (estimated via fragment-based calculation), indicative of improved aqueous solubility [1]. The THP oxygen also serves as a hydrogen-bond acceptor, a feature absent in all-carbon 6-alkyl/cycloalkyl comparators [2]. This differential is class-level inference only; experimentally measured logD₇.₄ or thermodynamic solubility data for the target compound are not available in the public domain as of 2026 [1].

Physicochemical profiling Drug-likeness THP isostere

Thymidylate Synthase (TS) Pharmacophore Compatibility: Docking-Based Class Inference vs. 5-Fluorothiouracil

A 2021 study on structurally related 2-thioxo-2,3-dihydropyrimidin-4(1H)-ones demonstrated that compounds bearing substituents at the 6-position can occupy the TS active site (PDB: 1JU6) with docking scores comparable to the clinical antimetabolite 5-fluorouracil [1]. In that study, the most active analog (compound 8) exhibited an IC₅₀ of 3.80 µg/mL against MCF-7 breast cancer cells, whereas doxorubicin gave an IC₅₀ of ~1.0 µg/mL under the same conditions [1]. The target compound has not been directly tested in this assay; however, the 6-THP substituent is sterically and electronically distinct from the 6-phenyl substituents in the published series, predicting a different binding pose [2]. This evidence is cross-study comparable only at the scaffold level and cannot be used to assign a specific IC₅₀ to the target compound.

Thymidylate synthase inhibition Anticancer Molecular docking

Antibacterial Zone-of-Inhibition Class Benchmarking: 2-Thioxo-dihydropyrimidinone Scaffold vs. Ciprofloxacin

In the same 2021 study, 2-thioxo-2,3-dihydropyrimidin-4(1H)-one analogs were screened against E. coli, S. aureus, and P. aeruginosa using the agar well diffusion method at 50 µg/mL [1]. The most potent compound (13a) produced a 38 mm inhibition zone against E. coli, compared to ciprofloxacin which typically yields 30–35 mm zones at standard disk loads in this assay format [1]. The target compound has not been evaluated in this antibacterial panel; however, the 6-THP substituent may influence outer membrane penetration in Gram-negative bacteria differently than the aryl substituents tested . This is class-level inference only.

Antibacterial DNA gyrase Zone of inhibition

EZH2 Histone Methyltransferase Inhibition: Vendor-Reported Target Engagement Without Quantitative Comparator Data

Vendor descriptions indicate that the target compound inhibits EZH2 enzymatic activity, thereby preventing H3K27 methylation and disrupting PRC2-mediated gene silencing . No IC₅₀, Kd, or Ki values are publicly available for this compound against EZH2 or any other histone methyltransferase. The clinical EZH2 inhibitor tazemetostat (EPZ-6438) exhibits an IC₅₀ of 11 nM against wild-type EZH2 in biochemical assays [1]. Without quantitative data, no potency or selectivity claim can be made for the target compound relative to tazemetostat or other EZH2 inhibitors. This evidence is retained solely as a research direction flag.

Epigenetics EZH2 inhibition PRC2 complex

ALK5 (TGF-βRI) Autophosphorylation Inhibition: Vendor Claim Without Quantitative Kinase Profiling

A vendor source states that the target compound inhibits ALK5 receptor autophosphorylation . No IC₅₀, kinome profiling data, or cellular TGF-β pathway inhibition data are publicly available. The reference ALK5 inhibitor SB-431542 exhibits an IC₅₀ of 94 nM in biochemical assays [1]. Without selectivity profiling, the possibility of off-target kinase inhibition (e.g., p38α, VEGFR2) cannot be assessed. This serves only as a hypothesis-generating observation for TGF-β-focused research programs.

TGF-β signaling ALK5 inhibition Kinase selectivity

Synthetic Accessibility and Purity Assurance: Commercial Supply Benchmarking vs. Custom Synthesis

The target compound is commercially available from multiple vendors at ≥95% purity (typically 95–98% by HPLC) with documented CAS registry, molecular formula, and IUPAC nomenclature . By contrast, close structural analogs such as 6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 2098045-24-8) or 6-(thiophen-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one are less widely stocked, often requiring custom synthesis with lead times exceeding 4–6 weeks and higher minimum order quantities [1]. The target compound's ready availability reduces procurement risk for time-sensitive screening campaigns.

Chemical procurement Purity specification Supply chain

Recommended Scientific Application Scenarios for 6-(Tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Based on Available Evidence


Hit Expansion in Phenotypic Anticancer Screening Using a Thiouracil Scaffold with Differentiated 6-Substitution

Based on the thiouracil scaffold's established anticancer activity against MCF-7 breast cancer cells (class-level IC₅₀ range 3.80–4.70 µg/mL for optimized 6-aryl analogs) [1], the target compound provides a structurally distinct 6-THP substituent for hit expansion libraries. Its lower calculated logP relative to 6-phenyl analogs may reduce assay interference from colloidal aggregation, a common artifact in phenotypic screening [2]. Use in MCF-7, HCT-116, or NCI-60 panel screening is recommended, with doxorubicin as a positive control [1].

Antibacterial Lead Generation Targeting Gram-Negative DNA Gyrase with a Non-Fluoroquinolone Chemotype

Given the class-level demonstration that 2-thioxo-2,3-dihydropyrimidin-4(1H)-ones produce inhibition zones up to 38 mm against E. coli at 50 µg/mL in agar diffusion assays [1], the target compound is suitable for initial antibacterial screening. The 6-THP substituent, being more polar than the 6-aryl groups in published leads, may enhance Gram-negative outer membrane penetration—a hypothesis testable in wild-type vs. efflux-pump-deficient E. coli and P. aeruginosa strains [1][2]. Ciprofloxacin or levofloxacin should serve as positive controls.

Epigenetic Tool Compound Development: EZH2/PRC2 Pathway Probing with a Non-Pyridone Chemotype

Vendor reports of EZH2 inhibition, while unvalidated by public quantitative data [1], suggest that the target compound may serve as a starting point for medicinal chemistry optimization in EZH2-dependent cancer models (e.g., diffuse large B-cell lymphoma, rhabdoid tumors). Critically, its 2-thioxo-pyrimidinone core is structurally distinct from the pyridone-based EZH2 inhibitors (e.g., tazemetostat, GSK126), potentially offering a differentiated binding mode and resistance profile. All target engagement studies (cellular H3K27me3 reduction, ITC/SPR binding, kinome selectivity) must be performed by the end user [2].

Physicochemical Profiling of THP-Containing Heterocycles for CNS Drug Discovery Programs

The tetrahydropyran ring is an established morpholine isostere that can reduce P-glycoprotein (P-gp) efflux liability while maintaining hydrogen-bonding capacity [1]. The target compound's combination of a THP ring with a thiouracil core represents a topology not commonly explored in CNS drug discovery. Procurement for physicochemical profiling (logD₇.₄, thermodynamic solubility, PAMPA-BBB permeability, microsomal stability) is recommended to assess CNS drug-likeness. Comparator compounds should include 6-phenyl and 6-cyclopropylmethyl analogs to isolate the contribution of the THP oxygen [2].

Quote Request

Request a Quote for 6-(tetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.